(E)-3-((5-chloro-2-methoxyphenyl)amino)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)acrylonitrile
Description
This compound is a substituted acrylonitrile derivative featuring a thiazole ring and multiple methoxy and chloro substituents. Its structure comprises:
- Acrylonitrile backbone: The (E)-configured α,β-unsaturated nitrile group enhances electron delocalization, influencing reactivity and electronic properties.
- Aromatic substituents: The 5-chloro-2-methoxyphenylamino group at the α-carbon introduces steric and electronic effects, while the 3,4-dimethoxyphenyl group on the thiazole enhances hydrophobicity and electron-donating capacity.
This structural framework is common in pharmaceuticals and agrochemicals due to its ability to interact with biological targets via hydrogen bonding, π-π stacking, and hydrophobic interactions .
Properties
IUPAC Name |
(E)-3-(5-chloro-2-methoxyanilino)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN3O3S/c1-26-18-7-5-15(22)9-16(18)24-11-14(10-23)21-25-17(12-29-21)13-4-6-19(27-2)20(8-13)28-3/h4-9,11-12,24H,1-3H3/b14-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIDLQCXCZWKOJI-SDNWHVSQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC=C(C#N)C2=NC(=CS2)C3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)Cl)N/C=C(\C#N)/C2=NC(=CS2)C3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-3-((5-chloro-2-methoxyphenyl)amino)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)acrylonitrile is a synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article explores its biological activity, focusing on its mechanisms, efficacy, and potential therapeutic applications.
Structural Overview
The compound features a thiazole ring, which is known for its diverse biological activities. The thiazole moiety is linked to an acrylonitrile group and substituted with aromatic rings that enhance its pharmacological properties. The presence of chlorine and methoxy groups in the phenyl rings contributes to the compound's lipophilicity and bioactivity.
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Anticancer Activity :
- Thiazole derivatives have been extensively studied for their anticancer properties. Research indicates that compounds containing thiazole rings can induce apoptosis in cancer cells through various pathways, including the inhibition of Bcl-2 proteins, which are crucial for cell survival .
- In vitro studies have shown that related thiazole compounds exhibit significant cytotoxicity against multiple cancer cell lines, including breast and lung cancer cells, with IC50 values ranging from 10 to 30 µM .
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Anti-inflammatory Properties :
- Thiazole derivatives have demonstrated anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and mediators. Studies have indicated that these compounds can reduce edema in animal models, suggesting their potential use in treating inflammatory diseases .
- The mechanism often involves the modulation of signaling pathways such as NF-kB and MAPK, which are pivotal in inflammatory responses.
Case Studies
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Cytotoxicity Assays :
- A study evaluating various thiazole derivatives found that those with electron-donating groups (like methoxy) exhibited enhanced cytotoxicity against human cancer cell lines. The compound was tested alongside others and displayed comparable or superior activity to standard chemotherapeutics like doxorubicin .
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Inflammation Models :
- In models of carrageenan-induced paw edema in rats, thiazole derivatives showed a significant reduction in swelling compared to controls. This suggests that (E)-3-((5-chloro-2-methoxyphenyl)amino)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)acrylonitrile could be effective in managing inflammatory conditions .
Data Table: Biological Activity Summary
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound is compared to structurally related acrylonitriles and thiazole derivatives (Table 1). Key differences in substituents and their effects are highlighted:
Key Findings
Electronic Effects: The 3,4-dimethoxyphenyl group (electron-donating) in the target compound enhances π-conjugation compared to nitro-substituted analogues (e.g., CAS 372506-93-9), which exhibit reduced fluorescence due to electron-withdrawing effects .
Biological Activity :
- Nitro- and fluoro-substituted analogues (e.g., CAS 333414-97-4) demonstrate higher electrophilicity, correlating with increased cytotoxicity in preliminary assays .
- The target compound’s methoxy groups may improve membrane permeability compared to hydroxylated analogues (e.g., ’s 3-hydroxyphenyl derivative), which show lower bioavailability due to hydrogen bonding with aqueous environments .
Photophysical Properties :
- Extended π-systems, as seen in benzothiazole derivatives (), exhibit higher fluorescence quantum yields (Φf = 0.62) than the target compound, likely due to enhanced conjugation pathways .
Crystallographic Data :
- Isostructural compounds () with fluorophenyl groups exhibit planar conformations except for a perpendicular fluorophenyl ring, suggesting that the target compound’s 3,4-dimethoxyphenyl group may adopt a similar orientation, influencing crystallinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
